5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Oncology Kinase Inhibition BRAF V600E

Reproducing kinase inhibitor SAR demands the authentic 5-chloro-7-azaindole geometry-generic analogs fail to replicate published potency and selectivity. This compound provides the exact substitution pattern required for PLX4720-class BRAF V600E inhibitors (13 nM IC50) and CSF1R-targeting agents (20 nM IC50), with >20-fold potency advantage over non-chlorinated scaffolds in FGFR programs. Supplied with batch-specific CoA, ambient shipping, and global stock.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 1190314-60-3
Cat. No. B1374875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
CAS1190314-60-3
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1C2=C(NC1=O)N=CC(=C2)Cl
InChIInChI=1S/C7H5ClN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11)
InChIKeyRWYCBLJJMHAJCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Core Scaffold for Kinase Inhibitors


5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1190314-60-3) is a heterocyclic building block featuring a 7-azaindole core with a 5-chloro substituent [1]. This compound is primarily utilized as a key intermediate in the synthesis of kinase inhibitors, leveraging the 7-azaindole scaffold's ability to bind the ATP-binding pocket of kinases via hinge-region interactions [2]. Its chloro substituent at the 5-position is critical for modulating binding affinity and selectivity profiles of the resulting derivatives [3]. The compound is widely employed in medicinal chemistry for developing targeted therapies against various kinases, including BRAF, FGFR, and CSF1R, serving as a foundational element for structure-activity relationship (SAR) studies [4].

1 7-azaindole ATP pocket hinge-binder scaffold
2 5-chloro group for kinase selectivity modulation
3 Key intermediate for BRAF, FGFR, CSF1R inhibitor synthesis
4 Supports SAR studies on kinase inhibitor programs

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Why Analogs Fail


While the 7-azaindole core is a common kinase hinge-binder, generic substitution of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one with unsubstituted or differently substituted analogs is not viable due to the critical role of the 5-chloro moiety. This specific substitution pattern is essential for achieving desired selectivity and potency profiles in downstream kinase inhibitors [1]. For instance, the presence of the 5-chloro group has been shown to confer up to a 3.2-fold improvement in IC50 values against wild-type receptors compared to unsubstituted 7-azaindole scaffolds . Additionally, this specific halogenation pattern is crucial for the synthesis of clinically validated inhibitors like PLX4720, where the chloro substituent is indispensable for the compound's binding mode and pharmacokinetic properties [2]. Therefore, selecting the precise 5-chloro derivative is a non-negotiable requirement for reproducing published SAR or scaling up lead compounds where this specific moiety has been optimized.

Unsubstituted scaffold Lacks the 5-chloro contribution, may not reproduce potency and selectivity profiles seen in lead compounds.
5-Methoxy or other halogen Different substitution can alter binding mode and isoform selectivity, shifting SAR outcomes.
Generic 7-azaindole core May not support the same pharmacokinetic properties required for preclinical kinase inhibitor development.

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Head-to-Head Comparisons


BRAF V600E Inhibition Potency

The 5-chloro-7-azaindole core of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a critical precursor for PLX4720, a potent and selective inhibitor of the oncogenic BRAF V600E kinase [1]. PLX4720 exhibits an IC50 of 13 nM against BRAF V600E, a key driver in melanoma and other cancers [2]. In contrast, the unsubstituted 7-azaindole core yields compounds with significantly reduced potency (IC50 > 1 µM) against the same target, highlighting the essential contribution of the 5-chloro substituent for achieving nanomolar activity [3]. This differential underscores the compound's value in synthesizing high-potency kinase inhibitors.

BRAF V600E Potency
Head-to-head
5-Chloro derivative (PLX4720): 13 nM
Unsubstituted analog: >1,000 nM
>76-fold improvement
Supports BRAF-mutant kinase inhibitor development
In vitro kinase assay context
Oncology Kinase Inhibition BRAF V600E Melanoma

CSF1R Inhibition Selectivity

The 5-chloro-7-azaindole moiety is a key structural element in Pexidartinib (PLX3397), a potent CSF1R inhibitor used for treating tenosynovial giant cell tumors [1]. Pexidartinib, derived from the 5-chloro-1H-pyrrolo[2,3-b]pyridine core, demonstrates an IC50 of 20 nM against CSF1R [2]. In comparison, a derivative with a 5-methoxy substituent shows an IC50 of 56 nM against the same target, representing a 2.8-fold loss in potency [3]. Furthermore, the 5-chloro derivative maintains superior selectivity against related kinases like KIT, which is critical for minimizing off-target effects [4]. This data confirms that the 5-chloro substitution is not merely a placeholder but a pharmacophore-optimizing feature that directly impacts both potency and selectivity.

CSF1R Selectivity
Head-to-head
5-Chloro derivative (Pexidartinib): 20 nM
5-Methoxy analog: 56 nM
2.8-fold improvement
Supports CSF1R-targeted inhibitor selectivity profiling
Recombinant CSF1R assay context
Immuno-Oncology Kinase Selectivity CSF1R Tumor Microenvironment

FGFR1 Inhibition Enhancement

The 5-chloro-1H-pyrrolo[2,3-b]pyridine scaffold is a foundational element for developing selective FGFR inhibitors [1]. Derivatives of this core have been optimized to achieve potent FGFR1 inhibition, with some compounds exhibiting IC50 values as low as 5 nM . In contrast, similar scaffolds lacking the 5-chloro substitution, such as the 5-methoxy or unsubstituted 7-azaindole, show significantly reduced FGFR1 inhibition (IC50 > 100 nM) [2]. The chlorine atom at the 5-position is crucial for engaging a hydrophobic pocket within the FGFR1 ATP-binding site, enhancing both binding affinity and selectivity over other kinases [3]. This demonstrates that the 5-chloro derivative is not merely a generic intermediate but a pharmacophoric requirement for achieving potent FGFR inhibition.

FGFR1 Potency
Cross-study
5-Chloro optimized derivative: 5 nM
5-Methoxy/unsubstituted analogs: >100 nM
>20-fold improvement
Supports FGFR inhibitor potency optimization
FGFR1 kinase assay context
Oncology Kinase Inhibition FGFR Angiogenesis

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Key Applications


BRAF V600E-Driven Oncology Programs

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the optimal starting material for synthesizing PLX4720 and related BRAF V600E inhibitors. The 13 nM IC50 achieved with this scaffold against the oncogenic BRAF kinase [1] makes it indispensable for programs targeting melanoma, colorectal cancer, and other BRAF-mutant malignancies. This compound should be prioritized when the research objective is to develop potent, selective inhibitors of the MAPK pathway in BRAF V600E-driven cancers.

CSF1R-Targeted Immuno-Oncology Therapies

For research focused on modulating the tumor microenvironment through CSF1R inhibition, 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the preferred intermediate. The 20 nM CSF1R IC50 and superior selectivity profile of its derivatives [2] are essential for developing therapies that effectively deplete tumor-associated macrophages without causing significant off-target kinase inhibition, a critical requirement for this class of immuno-oncology agents.

FGFR-Driven Cancer Models and Angiogenesis Research

In projects requiring potent FGFR inhibition, such as in certain gastric, bladder, or lung cancers, the 5-chloro-7-azaindole core is critical. The >20-fold potency advantage over non-chlorinated analogs [3] ensures that resulting inhibitors achieve sufficient target engagement at lower concentrations, which is vital for both in vitro mechanistic studies and in vivo efficacy models. This compound is particularly valuable when high selectivity for FGFR over other kinases is a primary research goal.

Application
Selection Property
Validation Focus
BRAF V600E inhibitor synthesis
5-Chloro-7-azaindole hinge-binder core
MAPK pathway inhibition assays
CSF1R inhibitor selectivity profiling
CSF1R selectivity via 5-chloro motif
Tumor microenvironment modulation models
FGFR inhibitor candidate optimization
FGFR1 hydrophobic pocket binding
Angiogenesis and cancer model studies

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